4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. It features a pyrazole ring substituted with a hydrazone moiety that includes a 4-methoxyphenyl group, which contributes to its distinctive chemical properties. The molecular formula of this compound is C11H12N6O, with a molecular weight of approximately 232.24 g/mol. Its synthesis and study have gained attention due to its potential biological activities, particularly in cancer treatment and as an intermediate in pharmaceutical synthesis.
The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. It has been synthesized as part of research into new therapeutic agents, particularly those targeting cancer. The synthesis typically involves the reaction of 4-methoxyphenylhydrazine with various pyrazole derivatives, making it an important intermediate in drug development, notably in the synthesis of anticoagulants like Eliquis .
The synthesis of 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine can be achieved through several methods:
The synthesis generally requires careful control of reaction conditions, including temperature and time, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm the structure of the synthesized compound.
The compound exhibits various chemical reactivity patterns due to the presence of both hydrazone and pyrazole functionalities. Key reactions include:
Characterization of reactions is often performed using techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to analyze product formation and purity.
The mechanism by which 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine exerts its biological effects is primarily linked to its ability to inhibit specific protein kinases involved in cancer progression. Molecular docking studies suggest that it binds effectively to targets such as B-RAFV600E and Epidermal Growth Factor Receptor (EGFR), mimicking binding patterns seen with established therapies like vemurafenib and erlotinib .
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including melanoma and breast cancer, outperforming traditional chemotherapeutics in certain assays.
Relevant data from spectral analyses (IR, NMR) provide insights into functional groups present within the molecule, confirming its structural integrity post-synthesis .
Hydrazonopyrazoles represent a specialized class of N,N-heterocyclic compounds characterized by a pyrazole core fused with a hydrazone functional group. The subject compound, 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (CAS 6975-75-3), exemplifies this hybrid architecture with systematic IUPAC naming reflecting three key structural features:
Table 1: Nomenclature and Identifiers of 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine
Identifier Type | Value |
---|---|
Systematic Name | 4-[(E)-2-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine |
CAS Registry | 6975-75-3 |
Alternative CAS | 866409-68-9 [2] |
Molecular Formula | C₁₀H₁₂N₆O |
Key Synonyms | ILK-IN-3; 4-((4-Methoxyphenyl)diazenyl)-1H-pyrazole-3,5-diamine; (4E)-5-Imino-4-[(4-methoxyphenyl)hydrazono]-4,5-dihydro-1H-pyrazol-3-amine [1] [3] |
The E-configuration of the hydrazone moiety is stereochemically significant, influencing molecular planarity and biological target engagement. Commercial suppliers frequently designate it as ILK-IN-3, reflecting its role as an integrin-linked kinase inhibitor [1] [3]. The molecular weight is consistently reported as 232.24 g/mol across sources, with purity specifications ≥95-98% for research applications [1] [2].
The therapeutic exploration of hydrazonopyrazoles evolved through distinct phases:
Table 2: Evolution of Hydrazonopyrazole Therapeutic Applications
Time Period | Development Focus | Key Advancements |
---|---|---|
Pre-1980s | Industrial Dyes | Azodye synthesis routes |
1980-2000 | Anti-inflammatory | Pyrazole COX-2 inhibition SAR |
Post-2003 | Kinase Inhibition | WO2003045379A1 patent: Hydrazonopyrazoles as ILK inhibitors for tumor growth suppression [6] |
The 2003 patent demonstrated that methoxyaryl substitutions (particularly para-methoxy) enhanced cellular permeability and target specificity compared to unsubstituted analogs. This directly enabled the development of 4-[(4-methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine as a optimized candidate [6].
This compound exhibits dual significance as both a chemical probe and lead structure:
A. Mechanism of Action:As ILK-IN-3, it selectively inhibits integrin-linked kinase (ILK), an enzyme overexpressed in carcinomas. The inhibition occurs through competitive binding at the kinase's ATP site, with the 3,5-diamine groups forming critical hydrogen bonds with Glu359 and the methoxyphenyl moiety occupying a hydrophobic pocket [1] [6].
B. Structural Advantages:
C. Synthetic Versatility:The compound serves as a precursor for structural diversification:
Table 3: Structure-Activity Relationship (SAR) Key Features
Molecular Region | Structural Feature | Biological Impact |
---|---|---|
Pyrazole 3,5-positions | Diamine substitution | Enhanced H-bonding with kinase catalytic residues |
Hydrazone bridge | E-configuration | Planar conformation for improved ATP-site insertion |
Aryl substitution | para-Methoxy group | Increased electron density boosting cellular uptake |
Commercial sourcing reflects its research importance, with suppliers offering quantities from 1mg-5g at costs scaling from €53 (1mg) to €3,175 (5g) [1] [3]. Current applications focus primarily on in vitro cancer models, particularly studies of ILK-mediated signaling pathways in metastasis and angiogenesis [1] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7